PIGMENT ORANGE 36

Description

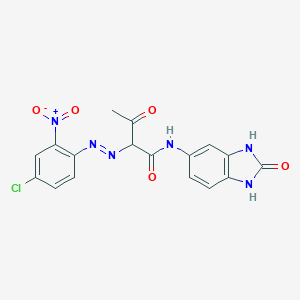

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6O5/c1-8(25)15(23-22-12-4-2-9(18)6-14(12)24(28)29)16(26)19-10-3-5-11-13(7-10)21-17(27)20-11/h2-7,15H,1H3,(H,19,26)(H2,20,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQMNSDNQWLFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041732 | |

| Record name | C.I. Pigment Orange 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Reddish-orange aqueous paste or powder; [MSDSonline] | |

| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Orange | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12236-62-3 | |

| Record name | Pigment Orange 36 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12236-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Orange 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT ORANGE 36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649L6L708A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pigment Orange 36 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Pigment Orange 36 is a high-performance benzimidazolone azo pigment prized for its vibrant reddish-orange hue and exceptional durability. Its chemical structure imparts excellent heat stability and resistance to weathering, making it a preferred choice in demanding applications such as automotive coatings, industrial paints, and high-end plastics.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12236-62-3 | |

| Molecular Formula | C₁₇H₁₃ClN₆O₅ | [4][5] |

| Molecular Weight | 416.78 g/mol | [4][5] |

| Chemical Class | Azo, Benzimidazolone | |

| Colour Index | C.I. This compound (11780) | |

| Synonyms | Benzimidazolone Orange HL, Permanent Orange HL | |

| Appearance | Orange powder | [5] |

| Density | 1.50 - 1.70 g/cm³ | [6][7] |

| Heat Stability | >180 °C | [7] |

| Oil Absorption | 35 - 45 g/100g | [6] |

| pH | 6.0 - 8.0 | [8] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization followed by an azo coupling reaction.[5] The key raw materials are 4-chloro-2-nitrobenzenamine and 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for azo pigment synthesis.

-

Diazotization:

-

Suspend 0.1 mol of 4-chloro-2-nitrobenzenamine in a 2 M hydrochloric acid solution at 0-5 °C in a jacketed reactor.

-

Slowly add a pre-cooled aqueous solution of 0.1 mol sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, dissolve 0.1 mol of 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in a dilute sodium hydroxide solution.

-

Cool the coupling agent solution to 10-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the coupling agent solution under vigorous stirring.

-

Maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a buffer solution (e.g., sodium acetate).

-

Continue stirring for 2-3 hours to allow for complete coupling, resulting in the precipitation of the crude pigment.

-

-

Post-Treatment and Purification:

-

Filter the resulting pigment slurry and wash the filter cake extensively with deionized water until the filtrate is neutral and free of salts.

-

Resuspend the wet cake in water and heat to 80-90 °C for 1 hour to improve crystallinity and pigment properties.

-

Filter the pigment again and dry in an oven at 60-80 °C until a constant weight is achieved.

-

The dried pigment can be milled to achieve the desired particle size distribution.

-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physical properties of this compound.

Table 2: Analytical Characterization Data

| Technique | Observation | Source(s) |

| UV-Vis Spectroscopy | λmax ≈ 480–500 nm | |

| FTIR Spectroscopy | Characteristic peaks for N=N (azo), C=O (carbonyl), and aromatic C-H stretching. | |

| Thermal Analysis (TGA/DSC) | Onset of thermal decomposition at approximately 300°C. | |

| X-Ray Diffraction (XRD) | Exhibits an amorphous to semi-crystalline nature depending on processing. | |

| Electron Microscopy (SEM/TEM) | Particle morphology typically in the range of 50–200 nm. |

Experimental Protocols: Characterization

-

UV-Visible Spectroscopy:

-

Prepare a dilute suspension of this compound in a suitable solvent (e.g., N-Methyl-2-pyrrolidone).

-

Sonicate the suspension to ensure uniform dispersion.

-

Record the absorbance spectrum from 300 to 700 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Lightfastness Testing (Accelerated Weathering):

-

Prepare coated panels or plastic plaques containing a standardized concentration of this compound.

-

Place the samples in a xenon arc weather-ometer, which simulates the full spectrum of sunlight.[9][10]

-

Expose the samples to cycles of light and moisture according to a standard test method (e.g., ISO 105-B02).[10]

-

Simultaneously expose a set of Blue Wool standards (rated 1-8) as a reference.[10][11]

-

Periodically remove the samples and assess the color change (ΔE*) against an unexposed control using a spectrophotometer.

-

The lightfastness rating is determined by comparing the fading of the pigment to that of the Blue Wool standards.[11]

-

Performance and Applications

This compound is valued for its excellent fastness properties, which are critical for long-term color stability in various applications.

Table 3: Fastness Properties of this compound

| Property | Rating (Scale) | Description | Source(s) |

| Lightfastness | 7-8 (Blue Wool Scale 1-8) | Excellent resistance to fading upon light exposure. | [7] |

| Weather Resistance | 5 (Scale 1-5) | High durability in outdoor conditions. | [6][7] |

| Acid Resistance | 5 (Scale 1-5) | Stable in acidic environments. | [6][7] |

| Alkali Resistance | 5 (Scale 1-5) | Stable in alkaline environments. | [6][7] |

| Water Resistance | 5 (Scale 1-5) | Insoluble and stable in water. | [7] |

| Oil Resistance | 4-5 (Scale 1-5) | Good to excellent stability in the presence of oils. | [7] |

Its primary applications are in sectors where high performance is non-negotiable:

-

Automotive Coatings: Used in both OEM and refinish paints due to its excellent weather and lightfastness.[1][3]

-

Plastics: Suitable for coloring PVC and HDPE where it shows high lightfastness and does not cause dimensional deformation.[3]

-

Printing Inks: Employed in packaging and metal decorative inks for its solvent resistance and lightfastness.[3]

-

Industrial and Powder Coatings: Its durability makes it ideal for a wide range of industrial applications.[1]

References

- 1. zeyachem.net [zeyachem.net]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 4. irug.org [irug.org]

- 5. This compound [dyestuffintermediates.com]

- 6. icdn.tradew.com [icdn.tradew.com]

- 7. zeyachem.net [zeyachem.net]

- 8. colors-india.com [colors-india.com]

- 9. lr-test.com [lr-test.com]

- 10. fyitester.com [fyitester.com]

- 11. Lightfastness - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis and Reaction Mechanism of Pigment Orange 36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of C.I. Pigment Orange 36, a high-performance benzimidazolone pigment. The document details the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles of its formation. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in relevant fields.

Overview of this compound

C.I. This compound (CAS No. 12236-62-3) is a reddish-orange pigment renowned for its excellent lightfastness, weather resistance, and thermal stability.[1] These properties make it suitable for a wide range of demanding applications, including automotive coatings, industrial paints, high-quality printing inks, and plastics.[1] Chemically, it is classified as a benzimidazolone pigment, characterized by the presence of a benzimidazolone moiety in its molecular structure, which contributes significantly to its stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[2] |

| C.I. Name | This compound |

| C.I. Number | 11780 |

| CAS Number | 12236-62-3 |

| Molecular Formula | C₁₇H₁₃ClN₆O₅[3] |

| Molecular Weight | 416.78 g/mol [3] |

| Appearance | Orange powder[1] |

| Density | 1.5 - 1.7 g/cm³[4] |

| Heat Resistance | Up to 200 °C[1] |

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the coupling component, 5-acetoacetylaminobenzimidazolone. The second stage is the diazotization of the diazo component, 4-chloro-2-nitroaniline, followed by its coupling with the prepared benzimidazolone derivative.

Stage 1: Synthesis of the Coupling Component (5-Acetoacetylaminobenzimidazolone)

The key coupling component for the synthesis of this compound is 5-acetoacetylaminobenzimidazolone. It is synthesized from 5-aminobenzimidazolone-(2) and diketene.

Experimental Protocol: Synthesis of 5-Acetoacetylaminobenzimidazolone

This protocol is adapted from patented industrial processes.

-

Materials:

-

5-aminobenzimidazolone-(2)

-

Acetic acid (100%)

-

Diketene (96%)

-

Activated charcoal

-

Zinc dust (optional, as an antioxidant)

-

Phosphoric acid (85%, optional)

-

Deionized water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 37.2 g of 5-aminobenzimidazolone-(2) in a mixture of 530 ml of water and 15 g of 100% acetic acid with stirring at approximately 90 °C.

-

To the resulting solution, add 5 g of activated charcoal and, optionally, 0.5 g of zinc dust. Stir the mixture for about 10 minutes.

-

Optionally, add 0.5 ml of 85% phosphoric acid and clarify the solution by filtration while hot.

-

To the clear solution, add 25 ml of 96% diketene at a temperature of 80 °C.

-

After the addition is complete, cool the reaction mixture to 20 °C.

-

The precipitated product, 5-acetoacetylaminobenzimidazolone, is collected by suction filtration.

-

Wash the filter cake with water and dry it at 100 °C in a circulating air oven.

-

-

Expected Yield: Approximately 49.0 g.

Table 2: Reactant Quantities for 5-Acetoacetylaminobenzimidazolone Synthesis

| Reactant/Material | Quantity | Molar Equivalent |

| 5-aminobenzimidazolone-(2) | 37.2 g | 1.0 |

| Acetic Acid (100%) | 15 g | ~1.0 |

| Diketene (96%) | 25 ml | ~1.2 |

| Water | 530 ml | - |

Stage 2: Synthesis of this compound

This stage involves the diazotization of 4-chloro-2-nitroaniline and its subsequent coupling with the previously synthesized 5-acetoacetylaminobenzimidazolone.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on established azo coupling procedures.

-

Materials:

-

4-chloro-2-nitroaniline

-

Hydrochloric acid (31%)

-

Sodium nitrite

-

5-acetoacetylaminobenzimidazolone

-

Sodium hydroxide

-

Sodium acetate (optional, as a buffer)

-

Ice

-

Deionized water

-

-

Procedure:

-

Diazotization:

-

In a reaction vessel, prepare a solution of 4-chloro-2-nitroaniline in dilute hydrochloric acid and water.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature between 0-5 °C.

-

Stir the mixture for approximately one hour at this temperature to ensure complete diazotization. The presence of a slight excess of nitrous acid can be checked with starch-iodide paper.

-

-

Coupling:

-

In a separate vessel, dissolve the 5-acetoacetylaminobenzimidazolone in an aqueous sodium hydroxide solution.

-

Cool this solution to 10-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

-

Control the pH of the reaction mixture between 4 and 6, using a buffer like sodium acetate if necessary.

-

The coupling reaction is typically carried out for several hours with continuous stirring.

-

-

Work-up:

-

After the coupling is complete, the precipitated this compound is collected by filtration.

-

The pigment is then thoroughly washed with deionized water to remove any unreacted starting materials and inorganic salts.

-

The washed pigment is dried in an oven.

-

-

Conditioning (Optional):

-

For specific applications, the crude pigment may undergo a conditioning step, which can involve treatment with surfactants or dispersants to improve its physical properties.

-

-

Reaction Mechanism

The synthesis of this compound involves two key reaction mechanisms: diazotization and azo coupling.

Diazotization of 4-chloro-2-nitroaniline

In an acidic medium, nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, is protonated and then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is then attacked by the nucleophilic amino group of 4-chloro-2-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-chloro-2-nitrophenyldiazonium ion.

Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution. The 4-chloro-2-nitrophenyldiazonium ion acts as the electrophile. The coupling component, 5-acetoacetylaminobenzimidazolone, provides the nucleophilic carbon atom for the attack. The substitution typically occurs at the position ortho to the activating amino group on the benzimidazolone ring. The reaction is pH-dependent, with a mildly acidic to neutral pH being optimal for the coupling to occur.

Visualizing the Synthesis and Mechanism

Diagram 1: Overall Synthesis Workflow of this compound

Caption: A flowchart illustrating the two main stages in the synthesis of this compound.

Diagram 2: Reaction Mechanism of Azo Coupling

Caption: The electrophilic aromatic substitution mechanism of the azo coupling reaction.

Data Summary

Table 3: Spectroscopic Data for Benzimidazolone Pigments

| Spectroscopic Technique | Characteristic Features |

| FTIR | Peaks corresponding to N=N (azo), C=O (carbonyl), and aromatic stretching modes are expected. |

| Raman | Characteristic bands for azobenzene and aromatic ring vibrations can be observed. For this compound, a notable band is at 1600 cm⁻¹ (aromatic ring vibration) and an intense band at 1487 cm⁻¹ (azobenzene ring).[5] |

| Solid-state NMR | Can be used to confirm the structural integrity and substitution pattern of the pigment. |

This guide provides a foundational understanding for the synthesis and characterization of this compound. For further optimization and scale-up, it is recommended to consult the cited patent literature and scholarly articles.

References

Spectroscopic data and analysis of Pigment Orange 36 (UV-Vis, FTIR, NMR)

A Technical Guide to the Spectroscopic Analysis of Pigment Orange 36

Introduction

Chemical Structure

The chemical structure of this compound is 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide.[6] Its molecular formula is C₁₇H₁₃ClN₆O₅.

Spectroscopic Data and Analysis

The spectroscopic analysis of this compound provides critical information regarding its electronic structure, functional groups, and molecular framework.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the pigment's chromophoric system, which is the basis of its color. The maximum absorption (λmax) of this compound is attributed to the π → π* transitions within the extensive conjugated system of the azo group and aromatic rings.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Maximum Absorption (λmax) | 480–500 nm |

This absorption in the blue-green region of the visible spectrum results in the pigment's characteristic orange appearance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet method. The spectrum reveals characteristic vibrational frequencies corresponding to the various bonds within the structure.

Table 2: Representative FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400-3100 | N-H Stretching | Amide and Benzimidazolone |

| ~3100-3000 | Aromatic C-H Stretching | Aromatic Rings |

| ~1710-1680 | C=O Stretching | Benzimidazolone Carbonyl |

| ~1680-1650 | C=O Stretching | Amide I Band |

| ~1600-1580 | C=C Stretching | Aromatic Rings |

| ~1550-1530 | N-H Bending & C-N Stretching | Amide II Band |

| ~1530-1500 | Asymmetric NO₂ Stretching | Nitro Group |

| ~1450-1400 | N=N Stretching | Azo Group |

| ~1350-1330 | Symmetric NO₂ Stretching | Nitro Group |

| ~850-800 | C-H Out-of-plane Bending | Substituted Aromatic Rings |

| ~750-700 | C-Cl Stretching | Aryl Halide |

The FTIR spectrum confirms the presence of the key benzimidazolone, amide, azo, and nitro functional groups that define the pigment's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. However, due to the very low solubility of this compound in common deuterated solvents, obtaining high-resolution solution-state NMR spectra is exceptionally challenging.

Consequently, specific, experimentally determined chemical shift data for ¹H and ¹³C NMR of this compound are not available in published literature. The primary NMR technique for such insoluble materials is solid-state NMR (ssNMR), which can confirm the structural integrity and substitution pattern of the pigment.

For illustrative purposes, a theoretical discussion of the expected NMR signals is provided below.

¹H NMR (Proton NMR)

-

Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals are expected in this region corresponding to the protons on the substituted phenyl and benzimidazolone rings. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating amide group.

-

Amide and Imide Protons (δ 9.0-12.0 ppm): The N-H protons of the amide and benzimidazolone groups are expected to appear as broad singlets at a downfield chemical shift.

-

Methine Proton (δ ~4.0-5.0 ppm): The single proton on the carbon atom between the two carbonyl groups would likely appear in this region.

-

Methyl Protons (δ ~2.0-2.5 ppm): The protons of the methyl group would appear as a singlet in the upfield region.

¹³C NMR (Carbon NMR)

-

Carbonyl Carbons (δ 160-180 ppm): Signals for the three distinct carbonyl carbons (amide, ketone, and benzimidazolone) are expected in this downfield region.

-

Aromatic and Azo-linked Carbons (δ 110-150 ppm): A complex set of signals corresponding to the carbons of the aromatic rings would be observed. Carbons directly attached to the azo group, nitro group, and chlorine atom would have distinct chemical shifts.

-

Aliphatic Carbons (δ ~20-60 ppm): The methyl carbon and the methine carbon would appear in the upfield region of the spectrum.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Disperse the pigment in a suitable solvent in which it is sparingly soluble or can be prepared as a stable, fine suspension (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone). Sonication may be required to achieve a uniform dispersion.

-

Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Calibrate the instrument by taking a baseline reading with the blank cuvette.

-

Replace the blank with the cuvette containing the pigment dispersion.

-

Scan the sample across a wavelength range of approximately 300 to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

FTIR Spectroscopy Protocol (ATR Method)

-

Sample Preparation:

-

Place a small amount of the dry this compound powder directly onto the diamond crystal of the ATR accessory.

-

-

Instrumentation and Measurement:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

NMR Spectroscopy Protocol (Solid-State)

-

Sample Preparation:

-

Finely grind the this compound powder to ensure homogeneity.

-

Pack the powdered sample tightly into a solid-state NMR rotor (typically made of zirconia), ensuring it is balanced.

-

-

Instrumentation and Measurement:

-

Use a high-field solid-state NMR spectrometer.

-

Insert the rotor into the NMR probe.

-

Spin the sample at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions and obtain narrower lines. Spinning speeds of 5-15 kHz are common.

-

Employ techniques such as Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ¹³C.

-

Acquire the ¹³C CP/MAS spectrum. A long acquisition time may be necessary due to the slow relaxation of nuclei in the solid state.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum.

-

Visualizations

Chemical Structure and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the chemical structure of this compound and the experimental workflows for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for UV-Vis spectroscopy.

Caption: Workflow for FTIR (ATR) spectroscopy.

Caption: Workflow for Solid-State NMR spectroscopy.

References

- 1. icdn.tradew.com [icdn.tradew.com]

- 2. shanghai-colors.com [shanghai-colors.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 5. This compound|Benzimidazolone Orange HL|CAS No.12236-62-3|C.I. No.this compound [xcolorpigment.com]

- 6. zeyachem.net [zeyachem.net]

- 7. This compound | 12236-62-3 [chemicalbook.com]

In-Depth Technical Guide: Crystal Structure and Polymorphism of Pigment Orange 36

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Orange 36 (P.O. 36) is a high-performance benzimidazolone azo pigment prized for its vibrant reddish-orange hue, and exceptional light and weather fastness. These properties are intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known crystal structure and polymorphic behavior of this compound, with a focus on the crystallographic data of its β-phase. Detailed experimental protocols for crystallographic analysis are also presented, along with visualizations to illustrate key concepts and workflows.

Introduction

This compound, chemically identified as 2-((4-Chloro-2-nitrophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, belongs to the benzimidazolone class of organic pigments.[1] The exceptional stability and insolubility of these pigments are largely attributed to extensive intermolecular hydrogen bonding networks and efficient molecular packing in the crystalline state.[2] Understanding the crystal structure and potential polymorphism of P.O. 36 is therefore critical for controlling its physical and chemical properties, such as color, thermal stability, and dispersibility, which are paramount in its applications in coatings, plastics, and inks.

While the existence of multiple polymorphic forms is common for complex organic molecules, to date, only the crystal structure of the β-phase of this compound has been elucidated and reported in the scientific literature.

Crystal Structure of this compound (β-Phase)

The crystal structure of the β-phase of this compound was determined from laboratory X-ray powder diffraction (XRPD) data. The analysis revealed a monoclinic crystal system. The detailed crystallographic data are summarized in the table below.

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.846 |

| b (Å) | 6.883 |

| c (Å) | 23.011 |

| α (°) | 90 |

| β (°) | 118.15 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 3195 |

| Z | 8 |

| Z' | 2 |

| Calculated Density (g/cm³) | 1.731 |

| CSD Refcode | HOYVOH |

Data sourced from the Cambridge Structural Database, based on the work of van de Streek et al., 2009.

Polymorphism of this compound

The industrial production of benzimidazolone pigments can sometimes yield different crystal phases, or polymorphs, depending on the synthesis and finishing processes. While the β-phase of this compound is well-characterized, some sources suggest an "amorphous to semi-crystalline nature depending on processing," which hints at the possibility of other, less-ordered or different crystalline forms.[3] However, as of the current body of scientific literature, no definitive crystal structure data for other polymorphs (such as an α-phase) of this compound has been published. The study of polymorphism in benzimidazolone pigments remains an active area of research, as different polymorphs can exhibit distinct application properties.

dot

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Pigment Orange 36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of C.I. Pigment Orange 36 (PO36). As a high-performance benzimidazolone azo pigment, its exceptional stability and vibrant color are of significant interest in various scientific and industrial applications. This document synthesizes available data on its spectral characteristics, stability, and the methodologies used for its characterization.

Chemical and Physical Properties

This compound is a benzimidazolone azo pigment recognized for its excellent thermal and photochemical stability. Its robust molecular structure, featuring a benzimidazolone moiety, imparts remarkable resistance to degradation from UV light, heat, and chemicals.[1][2] This inherent stability is a key factor in its widespread use in demanding applications such as automotive coatings, industrial paints, plastics, and inks.[3][4]

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 11780 |

| CAS Number | 12236-62-3 |

| Chemical Class | Benzimidazolone Azo |

| Molecular Formula | C₁₇H₁₃ClN₆O₅[5][6] |

| Molecular Weight | 416.78 g/mol [5][6] |

| Physical Property | Value |

| Appearance | Red-orange powder |

| Density | 1.5 - 1.7 g/cm³[7][8] |

| Heat Stability | >250 °C[5] |

| Lightfastness (Blue Wool Scale) | 7-8 (Excellent)[5][8] |

| Weather Fastness | Excellent[3][9][10] |

Photophysical Properties

The photophysical properties of a pigment are fundamental to understanding its color, appearance, and interaction with light.

| Photophysical Parameter | Value |

| Maximum Absorption (λmax) | ~480 - 500 nm |

| Molar Extinction Coefficient (ε) | Data not available in the reviewed literature. |

| Fluorescence Emission | While some sources describe it as having "light-emitting" properties, specific fluorescence spectra and quantitative data are not readily available.[11][12][13] Benzimidazolone dyes, in general, can exhibit fluorescence.[14] |

| Fluorescence Quantum Yield (ΦF) | Data not available in the reviewed literature. |

| Fluorescence Lifetime (τF) | Data not available in the reviewed literature. |

Photochemical Properties

The photochemical properties of this compound are largely defined by its high stability and resistance to photodegradation.

Photostability: this compound is known for its excellent photostability, which is attributed to the rigid and resonance-stabilized benzimidazolone structure that is less prone to photochemical degradation.[1][2]

Photodegradation Pathways: While specific degradation pathways for this compound are not extensively detailed in the available literature, the general photodegradation of azo dyes can proceed through several mechanisms. These often involve the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, particularly for dyes existing in the hydrazone tautomeric form. The degradation can lead to the cleavage of the azo bond, resulting in the loss of color.[7] For some azo dyes, photodegradation can proceed through either oxidative or reductive pathways.[9]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for pigment analysis can be applied.

a) Determination of Molar Extinction Coefficient:

-

Preparation of Standard Solutions: A series of solutions of this compound in a suitable solvent (e.g., N,N-dimethylformamide) of known concentrations are prepared.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

-

Calculation: The molar extinction coefficient (ε) is determined from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

b) Measurement of Fluorescence Quantum Yield (Relative Method):

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

-

Absorbance Measurements: The absorbances of a series of dilute solutions of both the standard and this compound are measured at the excitation wavelength. To minimize re-absorption effects, absorbances should be kept below 0.1.

-

Fluorescence Measurements: The fluorescence emission spectra of the same solutions are recorded under identical instrumental conditions.

-

Calculation: The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

Visualizations

General Photodegradation Pathway of Azo Dyes

Caption: General pathways for azo dye photodegradation.

Experimental Workflow for Photophysical Characterization

References

- 1. nbinno.com [nbinno.com]

- 2. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. DuraPaint®3236 this compound | Fineland Chem [finelandchem.com]

- 5. This compound|Benzimidazolone Orange HL|CAS No.12236-62-3|C.I. No.this compound [xcolorpigment.com]

- 6. Pigment Orange 36 [chembk.com]

- 7. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution | MDPI [mdpi.com]

- 8. icdn.tradew.com [icdn.tradew.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound | 12236-62-3 | FP40370 | Biosynth [biosynth.com]

- 13. This compound | Orgasynth [orgasynth.com]

- 14. researchgate.net [researchgate.net]

The Thermal Integrity of C.I. Pigment Orange 36: A Comprehensive Technical Analysis

For Immediate Release

This whitepaper provides an in-depth technical guide on the thermal stability and decomposition profile of C.I. Pigment Orange 36 (PO36), a high-performance benzimidazolone azo pigment. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development who utilize or are investigating the application of this pigment in thermally sensitive systems.

Introduction

C.I. This compound is a prominent member of the benzimidazolone class of organic pigments, renowned for its excellent coloristic properties, lightfastness, and weather resistance. Its robust molecular structure contributes to its stability in various applications, including automotive coatings, plastics, and printing inks. A critical parameter for its use in high-temperature processing applications is its thermal stability. This guide synthesizes available data on the thermal behavior of this compound, detailing its decomposition onset, hazardous byproducts, and the methodologies used for its thermal analysis.

Chemical and Physical Properties

A foundational understanding of the pigment's characteristics is essential for interpreting its thermal behavior.

| Property | Value | Source |

| C.I. Name | This compound | |

| C.I. Number | 11780 | |

| CAS Number | 12236-62-3 | |

| Chemical Class | Benzimidazolone Azo | |

| Molecular Formula | C₁₇H₁₃ClN₆O₅ | N/A |

| Decomposition Onset (TGA/DSC) | ~300 °C | |

| Heat Resistance (Application Dependent) | 160 °C - 250 °C | [1][2] |

Thermal Stability and Decomposition

The thermal stability of this compound is a key performance indicator. The benzimidazolone moiety within its structure imparts significant resistance to thermal degradation.[3]

Onset of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for determining the precise temperature at which thermal degradation begins. For this compound, the onset of thermal decomposition is reported to be approximately 300 °C .

Heat Resistance in Various Applications

While the intrinsic decomposition temperature is a key metric, the practical "heat resistance" can vary depending on the application, the polymer matrix, and the duration of heat exposure. Technical data sheets for this compound often report a range of heat resistance values, reflecting different testing standards and end-use requirements. These values typically range from 160 °C to 250 °C.[1][2]

Hazardous Decomposition Products

Under conditions of combustion, the decomposition of this compound can lead to the formation of hazardous gases. The primary hazardous decomposition products formed under fire conditions include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas (HCl)

Experimental Protocols for Thermal Analysis

Accurate assessment of thermal stability relies on standardized experimental procedures. The following outlines a general protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic pigments like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition.

Methodology:

-

Sample Preparation: A small, representative sample of the pigment powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The onset of decomposition is determined by the temperature at which a significant weight loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the pigment (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured. Endothermic or exothermic peaks can indicate phase transitions or decomposition. For this compound, an exothermic event corresponding to decomposition would be expected at higher temperatures.

Visualizing the Assessment of Thermal Stability

The logical workflow for evaluating the thermal properties of this compound can be visualized as follows:

Decomposition Pathway

The thermal decomposition of azo pigments like this compound is a complex process. The initial and most susceptible point of cleavage is typically the azo bond (-N=N-). The general proposed mechanism involves the homolytic cleavage of the C-N bonds flanking the azo group, leading to the liberation of nitrogen gas and the formation of various aromatic radical species. These highly reactive radicals can then undergo a cascade of further reactions, including fragmentation and recombination, ultimately leading to the formation of smaller, more stable molecules such as carbon oxides, and in the case of this compound, hydrogen chloride. The presence of electron-withdrawing or -donating groups on the aromatic rings can influence the specific bond dissociation energies and thus the decomposition temperature and pathway.

The following diagram illustrates a simplified, generalized decomposition pathway for an azo pigment.

Conclusion

C.I. This compound exhibits high thermal stability, with a decomposition onset of approximately 300 °C, making it suitable for a wide range of applications involving elevated processing temperatures. The benzimidazolone functionality is key to its robust thermal performance. However, for applications requiring processing near or above this temperature, careful consideration of potential degradation and the release of hazardous byproducts is essential. The provided experimental protocols offer a framework for the precise evaluation of its thermal properties in specific contexts. Further research utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide a more detailed understanding of the specific decomposition fragments and reaction kinetics.

References

Quantum Chemistry and Computational Insights into Pigment Orange 36: A Technical Guide

This technical guide provides an in-depth analysis of the quantum chemistry and computational studies of C.I. Pigment Orange 36 (PO36). Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with theoretical computational methodologies to explore the molecular structure, electronic properties, and spectral characteristics of this high-performance benzimidazolone pigment.

Introduction to this compound

This compound (CAS No. 12236-62-3) is a benzimidazolone azo pigment known for its excellent durability, high color strength, and resistance to heat, light, and weathering.[1][2][3][4] Its chemical formula is C₁₇H₁₃ClN₆O₅.[1][5] These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-end printing inks, and plastics.[1][2][3][4] The robust performance of benzimidazolone pigments is largely attributed to their molecular structure, which facilitates a strong network of intermolecular hydrogen bonds, leading to high lattice energy and insolubility.[6][7][8]

Understanding the quantum mechanical properties of this compound is crucial for predicting its behavior in various applications and for the rational design of new pigments with enhanced characteristics. This guide will delve into the known crystallographic structure and outline the computational chemistry approaches that can be employed to elucidate its electronic and optical properties.

Molecular and Crystal Structure

The definitive crystal structure of the β-phase of this compound was determined from laboratory X-ray powder diffraction data.[6][8] This experimental data provides the precise atomic coordinates and unit cell parameters, which are fundamental for any subsequent quantum chemical calculations.

Crystallographic Data

The crystallographic data for this compound (β phase) is summarized in the table below. This information serves as the foundational input for computational models.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6][8] |

| Space Group | P2₁/c | [6][8] |

| a (Å) | 14.33 | [6][8] |

| b (Å) | 19.88 | [6][8] |

| c (Å) | 6.54 | [6][8] |

| β (°) | 98.1 | [6][8] |

| Volume (ų) | 1844 | [6][8] |

| Z | 4 | [6][8] |

Computational Methodology

While specific comprehensive computational studies on this compound are not abundant in public literature, the established methodologies for similar azo and benzimidazolone pigments provide a robust framework for such investigations.[9][10][11][12] The primary tools for these studies are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Geometry Optimization

The first step in a computational study is the geometry optimization of the molecule. This can be performed on a single molecule in the gas phase or in a solvent continuum model, and more advanced studies can be performed on the solid-state crystal lattice.

-

Workflow for Geometry Optimization:

Electronic Properties

Once the geometry is optimized, DFT is used to calculate various electronic properties that provide insights into the pigment's stability, reactivity, and color.

-

Key Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation and color.

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. It helps in understanding intermolecular interactions, such as hydrogen bonding.

-

Global Chemical Reactivity Descriptors: Parameters like hardness, softness, and electrophilicity index can be calculated to predict the chemical reactivity of the molecule. [10]

-

Spectral Properties (UV-Vis Spectra)

The color of a pigment is determined by its absorption of light in the visible range. TD-DFT is a powerful method for simulating the UV-Vis absorption spectrum. [9][10]The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption peaks.

-

Azo-Hydrazone Tautomerism: For many azo dyes, a critical aspect to consider is the potential for tautomerism between the azo and hydrazone forms. Computational studies on related dyes have shown that the relative stability of these tautomers can be influenced by the solvent and that they exhibit different absorption spectra. [12]Any thorough computational study of this compound would need to investigate both tautomers.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT and TD-DFT study of this compound, based on typical results for similar pigments.

Calculated Electronic Properties

| Property | Azo Tautomer (Predicted) | Hydrazone Tautomer (Predicted) |

| HOMO Energy (eV) | -6.2 | -6.0 |

| LUMO Energy (eV) | -2.8 | -2.9 |

| HOMO-LUMO Gap (eV) | 3.4 | 3.1 |

| Dipole Moment (Debye) | 4.5 | 6.8 |

Simulated UV-Vis Spectral Data (in vacuo)

| Tautomer | λ_max (nm) (Predicted) | Oscillator Strength (f) (Predicted) | Major Electronic Transition |

| Azo | ~450 | > 0.5 | HOMO -> LUMO (π -> π) |

| Hydrazone | ~485 | > 0.6 | HOMO -> LUMO (π -> π) |

Intermolecular Interactions and Solid-State Properties

The exceptional performance of this compound is intrinsically linked to its solid-state packing and intermolecular interactions. The crystal structure reveals a network of hydrogen bonds involving the benzimidazolone moiety, which significantly contributes to the pigment's thermal stability and insolubility. [6][7][8]

-

Signaling Pathway of Performance Properties:

Relationship between molecular structure and performance.

Conclusion

While a dedicated body of literature on the computational chemistry of this compound is still emerging, the availability of its crystal structure provides a solid foundation for theoretical investigations. [6][8]By applying established DFT and TD-DFT methodologies, as demonstrated for analogous azo and benzimidazolone pigments, a deep understanding of the relationship between the structure, electronic properties, and high-performance characteristics of this compound can be achieved. Such studies are invaluable for the targeted design of next-generation organic pigments with tailored properties for advanced applications.

References

- 1. DuraPaint®3236 this compound | Fineland Chem [finelandchem.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. icdn.tradew.com [icdn.tradew.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pigment Orange 36 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Pigment Orange 36 nanoparticles, a crucial step for their application in various fields, including advanced materials and potentially drug delivery systems. The following protocols are based on established techniques for the preparation of organic pigment nanoparticles.

Introduction

This compound (C.I. 11780) is a benzimidazolone azo pigment known for its excellent light and weather fastness.[1] The synthesis of this pigment in nanoparticle form can significantly enhance its properties, such as color strength, dispersibility, and bioavailability in potential therapeutic applications. The small particle size and high surface-area-to-volume ratio of nanoparticles can lead to improved performance in coatings, inks, and as a potential component in drug delivery systems.[][3] Two primary methods for the synthesis of organic pigment nanoparticles are the "bottom-up" reprecipitation method and the "top-down" milling method.

Method 1: Reprecipitation (Solvent Displacement)

The reprecipitation method is a versatile technique for producing organic nanocrystals.[1] It involves the rapid mixing of a solution of the pigment in a "good" solvent with a "poor" solvent, leading to the precipitation of the pigment as nanoparticles.[1][4]

Experimental Protocol

-

Preparation of the Pigment Solution:

-

Dissolve this compound in a suitable "good" solvent to create a concentrated stock solution. A good solvent is one in which the pigment has high solubility. Examples for similar organic pigments include dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

The concentration of the stock solution can be varied to control the final nanoparticle size, typically in the range of 1 to 10 mg/mL.

-

-

Preparation of the Poor Solvent:

-

Select a "poor" solvent in which this compound is virtually insoluble. Deionized water is a common choice for this purpose.

-

Optionally, a surfactant or stabilizer can be added to the poor solvent to prevent nanoparticle aggregation. Sodium dodecyl sulfate (SDS) is a commonly used stabilizer. The concentration of the stabilizer is typically below its critical micelle concentration.

-

-

Nanoprecipitation:

-

Rapidly inject a small volume of the this compound stock solution into a larger volume of the vigorously stirred poor solvent.

-

The ratio of the poor solvent to the good solvent should be high, for example, 100:1, to ensure rapid and uniform precipitation.

-

Maintain constant and vigorous stirring using a magnetic stirrer or a high-speed homogenizer.

-

-

Purification and Concentration:

-

The resulting nanoparticle dispersion can be purified to remove the good solvent and any excess stabilizer. This can be achieved through methods such as dialysis or centrifugation followed by redispersion in the poor solvent.

-

If a higher concentration of nanoparticles is required, techniques like ultrafiltration can be employed.

-

Process Visualization

Caption: Workflow for the reprecipitation method.

Method 2: Milling

Milling is a "top-down" approach that involves the mechanical attrition of larger pigment particles to reduce their size to the nanoscale.[5] This method is often used for pigments that are difficult to dissolve in common solvents.

Experimental Protocol

-

Preparation of the Milling Slurry:

-

Create a slurry by dispersing micron-sized this compound powder in a liquid medium, typically deionized water.

-

Add a dispersing agent (stabilizer) to the slurry to prevent aggregation of the newly formed nanoparticles. Polymeric dispersants are often effective.

-

The solid content of the slurry can range from 1% to 20% by weight.

-

-

Milling Process:

-

Introduce the slurry and milling media (e.g., small ceramic or glass beads) into a ball mill or an attritor mill.

-

The milling process can take several hours to days, depending on the desired final particle size.

-

Factors such as the size and density of the milling media, the milling speed, and the temperature can be adjusted to optimize the process.

-

Alternatively, ultrasonication can be used, sometimes in combination with milling, to aid in particle size reduction.[5]

-

-

Separation and Purification:

-

After milling, separate the nanoparticle dispersion from the milling media. This is typically done by filtration or decantation.

-

The resulting dispersion may be further purified to remove any contaminants from the milling media.

-

Process Visualization

Caption: Workflow for the milling method.

Data Presentation

The following table summarizes typical quantitative data for organic pigment nanoparticle synthesis. Note that the optimal parameters for this compound may require experimental determination.

| Parameter | Reprecipitation Method | Milling Method |

| Starting Material | This compound solution | Micron-sized this compound powder |

| Typical Solvents/Media | "Good" solvent: DMSO, NMP"Poor" solvent: Deionized water | Deionized water |

| Typical Stabilizers | SDS, Pluronic series | Polymeric dispersants |

| Concentration Range | 1-10 mg/mL (stock solution) | 1-20 wt% (slurry) |

| Process Time | Minutes | Hours to days |

| Typical Particle Size | 50 - 500 nm | 50 - 500 nm |

| Control Parameters | Stirring rate, temperature, concentration, solvent ratio | Milling time, media size, milling speed |

Characterization of Nanoparticles

The synthesized this compound nanoparticles should be characterized to determine their physical and chemical properties.

| Characterization Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Particle size distribution and polydispersity index (PDI) |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology |

| UV-Vis Spectroscopy | Optical properties and confirmation of pigment identity |

| X-ray Diffraction (XRD) | Crystalline structure of the nanoparticles |

| Zeta Potential Measurement | Surface charge and stability of the nanoparticle dispersion |

Conclusion

The reprecipitation and milling methods are two effective approaches for the synthesis of this compound nanoparticles. The choice of method will depend on the desired particle characteristics, the solubility of the bulk pigment, and the available equipment. For applications requiring high purity and well-defined crystalline structures, the reprecipitation method may be preferred. For larger-scale production and for pigments with low solubility, milling is a robust alternative. Proper characterization is essential to ensure the quality and consistency of the synthesized nanoparticles for their intended research or application.

References

Application Notes and Protocols: Surface Modification and Functionalization of Pigment Orange 36 for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 36 (PO36), a benzimidazolone azo pigment, is traditionally utilized for its vibrant color and high stability in paints, coatings, and plastics. Recent advancements in nanomedicine have highlighted the potential of organic molecules, including azo dyes, as novel platforms for drug delivery. The inherent properties of PO36, such as its stable chemical structure and potential for nanoparticle formulation, make it an intriguing candidate for surface modification and functionalization to create advanced drug delivery systems.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of this compound, transforming it from a conventional pigment into a sophisticated nanocarrier for targeted drug delivery. The following sections will detail procedures for nanoparticle fabrication, surface coating with biocompatible polymers, drug loading, and characterization, tailored for researchers in drug development and materials science.

Fabrication of this compound Nanoparticles (PO36-NPs)

The initial step involves the formulation of PO36 into nanoparticles. The reprecipitation method is a common technique for creating organic nanoparticles from a bulk material.

Experimental Protocol: PO36-NP Fabrication via Reprecipitation

Objective: To produce stable, nano-sized particles of this compound.

Materials:

-

This compound (powder)

-

Dimethylformamide (DMF)

-

Deionized water

-

Polysorbate 80 (Tween 80)

-

Magnetic stirrer

-

Bath sonicator

-

Centrifuge

Procedure:

-

Dissolution: Dissolve 10 mg of this compound in 2 mL of DMF. This solution is the organic phase.

-

Aqueous Phase Preparation: In a separate beaker, prepare 20 mL of a 0.5% (w/v) solution of Tween 80 in deionized water. This will act as the aqueous phase and stabilizer.

-

Reprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer at 800 rpm, rapidly inject the organic phase into the aqueous phase using a syringe. A color change should be immediately visible as the pigment precipitates into nanoparticles.

-

Sonication: Place the resulting suspension in a bath sonicator for 15 minutes to ensure uniform particle size and prevent aggregation.

-

Solvent Removal: Continue stirring the suspension at room temperature for 4-6 hours to allow for the complete evaporation of DMF.

-

Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess surfactant and residual solvent.

-

Storage: Resuspend the final PO36-NP pellet in a suitable buffer (e.g., PBS) or deionized water for immediate use or lyophilize for long-term storage.

Surface Modification with Biocompatible Polymers

Surface coating of PO36-NPs with biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG) is crucial to enhance their stability in biological fluids, reduce immunogenicity, and facilitate controlled drug release.

PLGA Coating of PO36-NPs

Objective: To encapsulate PO36-NPs with a biodegradable PLGA layer for controlled drug release applications.

Materials:

-

PO36-NP suspension

-

PLGA (50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (4% w/v)

-

Probe sonicator

-

Magnetic stirrer

Experimental Protocol: Single Emulsion-Solvent Evaporation Method

-

Organic Phase: Disperse 10 mg of PO36-NPs in 2 mL of DCM containing 50 mg of dissolved PLGA.

-

Aqueous Phase: Use 10 mL of 4% PVA solution as the aqueous phase.

-

Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator for 5 minutes in an ice bath.

-

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 500 rpm for 4-6 hours at room temperature to evaporate the DCM.

-

Collection and Washing: Collect the PLGA-coated PO36-NPs (PO36@PLGA-NPs) by centrifugation at 15,000 rpm for 30 minutes. Wash the pellet three times with deionized water to remove residual PVA.

-

Storage: Resuspend the final pellet in a suitable buffer or lyophilize for storage.

PEGylation of PO36@PLGA-NPs

Objective: To attach PEG chains to the surface of PO36@PLGA-NPs to improve circulation time and reduce opsonization.[1][2]

Materials:

-

PO36@PLGA-NPs

-

mPEG-NHS (Methoxy Polyethylene Glycol-N-hydroxysuccinimide)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Centrifugal filter units

Experimental Protocol: Covalent Conjugation

-

Activation: Disperse 10 mg of PO36@PLGA-NPs in 5 mL of PBS (pH 7.4).

-

PEGylation Reaction: Add a 10-fold molar excess of mPEG-NHS to the nanoparticle suspension.

-

Incubation: Gently stir the reaction mixture at room temperature for 4 hours.

-

Purification: Purify the PEGylated nanoparticles (PO36@PLGA-PEG-NPs) by washing with PBS using centrifugal filter units (100 kDa MWCO) to remove unreacted PEG.

-

Storage: Resuspend the purified nanoparticles in PBS for further use.

Drug Loading and Release Studies

Doxorubicin (DOX), a widely used anticancer drug, can be loaded into the polymer matrix of the functionalized PO36 nanoparticles.

Experimental Protocol: Doxorubicin Loading

Objective: To encapsulate Doxorubicin into PO36@PLGA-PEG-NPs.

Materials:

-

PO36@PLGA-PEG-NPs

-

Doxorubicin hydrochloride (DOX)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

DOX Preparation: Dissolve 5 mg of DOX in 1 mL of DMSO, and add a 2-fold molar excess of TEA to neutralize the hydrochloride salt.

-

Loading: Add the DOX solution to 10 mg of PO36@PLGA-PEG-NPs dispersed in 5 mL of PBS.

-

Incubation: Stir the mixture overnight at room temperature in the dark.

-

Purification: Centrifuge the suspension at 15,000 rpm for 30 minutes to pellet the drug-loaded nanoparticles (DOX-PO36@PLGA-PEG-NPs).

-

Quantification of Loading: Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer (at 480 nm). Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

Characterization of Functionalized PO36 Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the synthesized nanoparticles.

Data Presentation: Physicochemical Properties

| Parameter | PO36-NPs | PO36@PLGA-NPs | PO36@PLGA-PEG-NPs | DOX-PO36@PLGA-PEG-NPs |

| Average Particle Size (nm) | 150 ± 20 | 200 ± 25 | 220 ± 30 | 230 ± 35 |

| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.20 ± 0.04 | 0.18 ± 0.03 | 0.22 ± 0.05 |

| Zeta Potential (mV) | -15 ± 5 | -25 ± 6 | -10 ± 4 | -12 ± 5 |

| Drug Loading Content (%) | N/A | N/A | N/A | 8.5 ± 1.5 |

| Encapsulation Efficiency (%) | N/A | N/A | N/A | 75 ± 5 |

Note: The data presented in this table are representative values based on literature for similar nanoparticle systems and should be confirmed by experimental measurements.

Experimental Protocols: Characterization

-

Particle Size and Zeta Potential: [3]

-

Dilute the nanoparticle suspension in deionized water.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

-

Perform measurements in triplicate and report the average values.

-

-

Morphology:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.

-

Image the grid using a Transmission Electron Microscope (TEM).

-

-

In Vitro Drug Release:

-

Disperse 5 mg of DOX-PO36@PLGA-PEG-NPs in 5 mL of PBS at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments, respectively).

-

Place the suspension in a dialysis bag (10 kDa MWCO) and immerse it in 50 mL of the corresponding buffer.

-

Maintain the setup at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw 1 mL of the external buffer and replace it with fresh buffer.

-

Quantify the amount of released DOX using UV-Vis spectrophotometry.

-

Biocompatibility Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of the functionalized PO36 nanoparticles on a relevant cell line (e.g., HeLa cells).[4][5]

Materials:

-

HeLa cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Nanoparticle suspensions (PO36-NPs, PO36@PLGA-PEG-NPs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the nanoparticle suspensions (e.g., 10, 25, 50, 100, 200 µg/mL). Include untreated cells as a control.

-

Incubation: Incubate the cells for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation: Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Caption: Overall experimental workflow for the functionalization of this compound.

Caption: Schematic of the surface functionalization strategy for PO36 nanoparticles.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnanoparticle.com [jnanoparticle.com]

- 5. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]

Dispersion of Pigment Orange 36 in Polymer Matrices for Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of Pigment Orange 36 (PO 36), a high-performance benzimidazolone pigment, in various polymer matrices for coatings applications. Achieving a stable and fine dispersion of PO 36 is critical for unlocking its exceptional coloristic properties, durability, and performance in demanding environments such as automotive and industrial coatings.[1][2][3]

This compound: Key Properties

This compound is a reddish-shade orange pigment known for its excellent lightfastness, weather resistance, and heat stability.[1][2][4] Its robust chemical structure makes it suitable for a wide range of applications, including automotive OEM and refinish coatings, industrial paints, powder coatings, and both solvent-based and water-based decorative paints.[2][4][5] Proper dispersion is essential to maximize these inherent properties. An overview of its key characteristics is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Group | Benzimidazolone | [1][6] |

| C.I. Name | This compound | [1] |

| C.I. Number | 11780 | [1] |

| CAS Number | 12236-62-3 | [1] |

| Density (g/cm³) | 1.4 - 1.7 | [1][6] |

| Specific Surface Area (m²/g) | 10 - 40 | [1][7] |

| Oil Absorption ( g/100g ) | 30 - 55 | [1][2] |

| Heat Resistance (°C) | Up to 280 | [1] |

| Lightfastness (Full Shade, 1-8) | 7 - 8 | [1][8] |

| Weather Fastness (1-5) | 4 - 5 | [1][8] |

| Acid Resistance (1-5) | 5 | [1][6] |

| Alkali Resistance (1-5) | 5 | [1][6] |

Principles of Pigment Dispersion

The dispersion of this compound into a liquid polymer matrix is a three-stage process that requires mechanical energy to break down pigment agglomerates and chemical additives to maintain stability.[9][10][11]

-

Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the liquid vehicle (resin and solvent or water).[10][11] Wetting agents, which are surfactants, are often used to reduce the surface tension between the pigment and the vehicle, facilitating this process.[10][12]

-

Deagglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles.[9][11] This is typically achieved using high-speed dispersers or media mills (e.g., bead mills).[13][14]

-

Stabilization: Once the pigment particles are deagglomerated, they have a natural tendency to re-agglomerate (flocculate). Dispersing agents are crucial for preventing this by providing a stabilizing barrier around each particle.[10][15] This stabilization can be achieved through two primary mechanisms:

-